molecular formula C6H9NO3S B2927158 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione CAS No. 1161721-83-0

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2927158
CAS No.: 1161721-83-0
M. Wt: 175.2
InChI Key: YAFPYSRADZDBFU-UHFFFAOYSA-N
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Description

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione is a chemical compound with the molecular formula C6H9NO3S and a monoisotopic mass of 175.03032 Da . Its structure is characterized by a five-membered 1,3-oxazolidine-2,4-dione ring, a scaffold of significant interest in medicinal chemistry due to its presence in biologically active molecules . This compound serves as a valuable building block in organic and medicinal chemistry research. Researchers can utilize it to explore structure-activity relationships (SAR), particularly by investigating modifications at the 5-position of the oxazolidinedione core . The 2-(methylsulfanyl)ethyl side chain at this position provides a versatile handle for further chemical functionalization, making it a useful intermediate in the synthesis of more complex molecules . While the specific biological profile of this compound is under investigation, research on analogous heterocyclic systems, such as thiazolidine-2,4-diones (TZDs), suggests potential research avenues. TZDs are well-known for their diverse pharmacological activities, which include serving as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists for investigating insulin sensitization in models of type-II diabetes . Other established activities in related scaffolds include antimicrobial effects, potentially through inhibition of bacterial cytoplasmic Mur ligases involved in peptidoglycan biosynthesis, as well as antioxidant and anti-inflammatory properties . The structural features of this oxazolidinedione derivative make it a compound of interest for probing these and other biological mechanisms in a research setting. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-(2-methylsulfanylethyl)-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-11-3-2-4-5(8)7-6(9)10-4/h4H,2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFPYSRADZDBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161721-83-0
Record name 5-[2-(methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(methylsulfanyl)ethylamine with ethyl chloroformate, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cellular processes.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Synthesis Yield (%) Application Key Reference
5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione Oxazolidine-2,4-dione SCH₂CH₃ Not reported Drug design (hypothetical)
Famphur Oxazolidine-2,4-dione Anilino, 4-phenoxyphenyl Not reported Pesticide
Vinclozolin Oxazolidine-2,4-dione 3,5-Dichlorophenyl, ethenyl Not reported Fungicide
(5R)-5-Phenyl-1,3-oxazolidine-2,4-dione Oxazolidine-2,4-dione Phenyl (R-configuration) Not reported Structural biology
5-[4-(Methylsulfanyl)phenyl]-imidazolidine-2,4-dione Imidazolidine-2,4-dione SCH₃-phenyl 37% Research chemical
5-[4-(Cyanophenoxy)ethyl]thiazolidine-2,4-dione Thiazolidine-2,4-dione Cyanophenoxy ethyl Not reported Antidiabetic agent

Research Implications

  • Steric Considerations : The ethyl chain in the target compound may hinder metabolic degradation compared to smaller substituents (e.g., methyl or phenyl) .
  • Core Flexibility : Oxazolidine-dione derivatives exhibit tunable bioactivity based on substituent electronegativity and steric bulk, as seen in agrochemicals (e.g., vinclozolin) vs. pharmaceuticals (e.g., thiazolidinediones) .

Biological Activity

5-[2-(Methylsulfanyl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a five-membered oxazolidine ring and is characterized by a dione functional group. Its molecular formula is C7H11NO2SC_7H_{11}NO_2S, and it includes a methylsulfanyl group at the 2-position and an ethyl chain at the 5-position of the oxazolidine ring. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxicity against cancer cells, and potential therapeutic applications.

Antiviral Properties

Research has indicated that derivatives of oxazolidinones, including this compound, exhibit significant antiviral activity. Studies have demonstrated its inhibitory effects against various viruses. For instance, Cihan-Üstündag et al. conducted in vitro tests showing that this compound can inhibit viral replication, highlighting its potential as an antiviral agent.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on different cancer cell lines. In a study comparing various thiazolidin derivatives, it was found that similar compounds exhibited selective cytotoxicity against malignant cells while sparing normal cells. For example, compounds structurally related to this compound demonstrated IC50 values ranging from 8.5 µM to 15.1 µM against HeLa and K562 cell lines . Such findings suggest that this compound could be further explored for its anticancer properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Nucleophilic Substitution : The presence of the dione structure allows for nucleophilic attacks that can lead to the formation of reactive intermediates.
  • Enzyme Inhibition : Interaction studies indicate that the compound may bind to specific enzymes or receptors involved in viral replication or cancer cell proliferation.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities based on variations in substituents:

Compound NameStructural FeaturesUnique Properties
4-Methyl-1,3-oxazolidine-2,5-dioneMethyl group at position 4Exhibits different reactivity patterns
5-Thiophen-3-yl-1,3-oxazolidine-2,4-dioneThiophene ring substitution at position 5Enhanced biological activity
(5S)-3-Anilino-5-methyl-1,3-oxazolidine-2,4-dioneAniline substitution at position 3Potential anticancer properties

This table illustrates how subtle changes in chemical structure can lead to significant differences in biological activity.

In Vitro Testing

In vitro studies have been pivotal in understanding the efficacy of this compound. For example:

  • Antiviral Testing : A study demonstrated that this compound could reduce viral load in infected cell cultures by inhibiting specific viral enzymes.
  • Cytotoxicity Assessment : Another investigation revealed that treatment with the compound led to apoptosis in cancer cells through both intrinsic and extrinsic pathways .

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